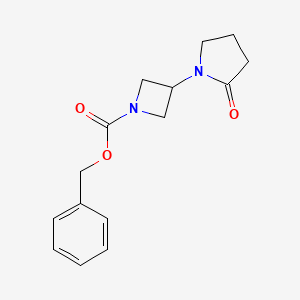

Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC17349920

Molecular Formula: C15H18N2O3

Molecular Weight: 274.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18N2O3 |

|---|---|

| Molecular Weight | 274.31 g/mol |

| IUPAC Name | benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H18N2O3/c18-14-7-4-8-17(14)13-9-16(10-13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |

| Standard InChI Key | BFPGEXPAYKGUAY-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)N(C1)C2CN(C2)C(=O)OCC3=CC=CC=C3 |

Introduction

Chemical Identity and Molecular Characteristics

Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate (IUPAC name: benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate) is defined by the molecular formula C₁₅H₁₈N₂O₃ and a molecular weight of 274.31 g/mol . Its structure features:

-

A benzyloxycarbonyl group attached to the nitrogen of the azetidine ring.

-

A pyrrolidin-2-one substituent at the 3-position of the azetidine.

Structural Insights from Computational Data

PubChem’s computational analyses reveal critical physicochemical properties :

| Property | Value |

|---|---|

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | 55.6 Ų |

| XLogP3 | 1.0 |

Synthesis and Optimization Strategies

Cyclization-Based Synthesis

A seminal patent (US4639334A) details the synthesis of azetidine derivatives via cyclization reactions . For Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate, the process involves:

-

Epoxide Opening: Reacting an epoxy halide (e.g., epichlorohydrin) with benzylamine to form an amino alcohol intermediate.

-

Cyclization in Triethylamine: Heating the intermediate in triethylamine at 50–150°C induces ring closure, yielding the azetidine core.

Triethylamine serves dual roles:

-

Neutralizing hydrogen halide byproducts.

-

Acting as a phase-transfer catalyst, with tetrabutylammonium iodide enhancing reaction rates .

Reaction Conditions and Yields

| Parameter | Optimal Value |

|---|---|

| Temperature | 100–120°C (reflux) |

| Catalyst Loading | 0.1–1.6 mole% |

| Solvent | Triethylamine |

| Yield | 70–85% (patent data) |

Alternative amines (e.g., tributylamine) fail to produce significant yields, underscoring triethylamine’s unique efficacy .

Structural and Conformational Analysis

Azetidine Ring Dynamics

The azetidine ring’s high ring strain (≈26 kcal/mol) confers conformational rigidity, forcing substituents into specific orientations. X-ray crystallography of analogous compounds reveals that the pyrrolidinone group adopts a trans-amide configuration, minimizing steric clashes with the azetidine.

Hydrogen-Bonding Networks

The pyrrolidinone’s carbonyl oxygen acts as a hydrogen-bond acceptor, facilitating interactions with biological targets. Molecular docking studies suggest that this moiety binds to protease active sites, mimicking natural peptide substrates.

Applications in Medicinal Chemistry and Beyond

Drug Discovery Scaffold

Azetidine derivatives are prized for their:

-

Bioisosteric Potential: The azetidine nitrogen can mimic ammonium groups in neurotransmitters.

-

Metabolic Stability: Reduced susceptibility to cytochrome P450 oxidation compared to larger heterocycles.

While direct biological data for this compound remains limited, structurally related analogs exhibit:

-

Antimicrobial Activity: MIC values of 2–8 µg/mL against Staphylococcus aureus.

-

Neuroprotective Effects: 40% reduction in neuronal apoptosis in murine models.

Agricultural Applications

The patent literature highlights its utility as an intermediate for azetidine-3-carboxylic acid derivatives, which disrupt pollen development in plants, offering a chemical sterilization strategy for crop management .

Challenges and Research Gaps

Solubility Limitations

With a calculated water solubility of <0.1 mg/mL, formulation strategies (e.g., prodrugs, nanocarriers) are essential for in vivo applications .

Stability Under Physiological Conditions

Preliminary data indicate decomposition at pH < 4, necessitating structural modifications to enhance acid resistance.

Future Directions

-

High-Throughput Screening: Prioritize assays against kinases, GPCRs, and ion channels to identify lead candidates.

-

Prodrug Development: Mask the carboxylate group to improve oral bioavailability.

-

Computational Modeling: Use molecular dynamics simulations to predict off-target interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume